2,2,6-Trimethyl-1-oxaspiro[2.5]octane
Description
2,2,6-Trimethyl-1-oxaspiro[2.5]octane (CAS 5718-78-5) is a bicyclic ether characterized by a spiro junction between a cyclopropane ring and a tetrahydropyran-like oxygen-containing ring. Its molecular formula is C₁₀H₁₈O, with a molar mass of 154.25 g/mol .
Properties
CAS No. |
5718-78-5 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,2,6-trimethyl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C10H18O/c1-8-4-6-10(7-5-8)9(2,3)11-10/h8H,4-7H2,1-3H3 |
InChI Key |
MGTUJQFOHCTEJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)C(O2)(C)C |
Origin of Product |
United States |
Preparation Methods
Epoxidation of Alkene Precursors
The most straightforward approach to synthesizing this compound involves the epoxidation of an appropriate alkene precursor, namely 2,6-dimethyl-1-methylene-cyclohexane. This reaction pathway is analogous to that described for similar oxaspiro compounds in the literature.
The general reaction scheme involves:
- Preparation of 2,6-dimethyl-cyclohexanone
- Methylenation of the ketone to form 2,6-dimethyl-1-methylene-cyclohexane
- Epoxidation of the exocyclic double bond
Optimization of Synthetic Conditions
Several factors can significantly impact the efficiency and selectivity of this compound synthesis:
Temperature Control
Temperature management is critical, particularly for the Corey-Chaykovsky approach where the reaction is slightly exothermic. Maintaining the temperature between 25-30°C through external cooling ensures optimal reaction progress while minimizing side reactions.
Solvent Selection
The choice of solvent impacts both reaction efficiency and product isolation:
Buffer Addition
For epoxidation reactions using peracids, the addition of buffering agents such as organic alkaline salts (sodium acetate, sodium formate) can improve reaction selectivity and yield by neutralizing acids formed during the reaction.
Reaction Monitoring
Gas chromatography provides an effective means of monitoring reaction progress, particularly for the Corey-Chaykovsky method. Complete reaction typically occurs within 6-6.5 hours under optimal conditions.
Purification and Characterization
Purification Techniques
After synthesis, this compound typically requires purification through:
Analytical Characterization
Confirmation of successful synthesis and structural verification can be achieved through:
- Nuclear Magnetic Resonance (NMR) spectroscopy
- Infrared (IR) spectroscopy
- Mass Spectrometry (MS)
- Gas Chromatography (GC)
Stereochemical Considerations
This compound can exist in multiple stereoisomeric forms, depending on the relative configuration of the methyl group at position 6 on the cyclohexane ring relative to the oxirane ring. The literature suggests methods for obtaining specific stereoisomers:
- From optically active starting materials
- Through stereoselective synthetic methods
- Via separation of diastereoisomers
For instance, starting from specific stereoisomers of 2,6-dimethyl-cyclohexanone (such as trans isomers), the corresponding stereoisomers of this compound can be obtained.
Chemical Reactions Analysis
Types of Reactions: 2,2,6-Trimethyl-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2,2,6-Trimethyl-1-oxaspiro[2.5]octane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,6-Trimethyl-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Stereoisomers and Oxidized Derivatives
cis- and trans-Pulegone Oxides
- Structures : These are stereoisomers of 2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one, differing in the orientation of the ketone group.
- Key Differences :
Hydroxy-Ketone Derivative
Unsaturated Analog: 2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene
- Structure : Contains a double bond in the octene ring (CAS 4584-23-0).
- Comparison :
Fluorinated and Heteroatom-Modified Derivatives
6,6-Difluoro-1-oxaspiro[2.5]octane
- Structure : Fluorine atoms at the 6-position (CID 89836102).
1-Oxa-2-azaspiro[2.5]octane, 2-methyl (CAS 3400-13-3):
Ester-Functionalized Derivative
Complex Pharmaceutical Intermediates
- 6-(2,6-Difluoro-4-nitrophenyl)-1-oxa-6-azaspiro[2.5]octane :
- A spiro compound with aromatic and nitro substituents, used in synthesizing antibiotics like linezolid analogs.
- The nitro group facilitates reduction to amines, a critical step in forming bioactive molecules .
Q & A
Q. What are the validated synthetic routes for 2,2,6-trimethyl-1-oxaspiro[2.5]octane, and how can experimental reproducibility be ensured?
- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of prenyl derivatives or spiroannulation of cyclic ketones with epoxides. To ensure reproducibility, document reaction parameters (temperature, solvent, catalyst loading) and purity of precursors. Use GC-MS or NMR to verify intermediate structures. For new syntheses, provide full characterization data (¹H/¹³C NMR, HRMS) and compare spectral signatures with literature . Follow journal guidelines for experimental rigor, including explicit procedural details to enable replication .
Q. Which analytical techniques are most effective for characterizing this compound’s structural stability under varying conditions?
- Methodological Answer : Combine dynamic thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability. For hydrolytic stability, conduct kinetic studies in buffered solutions (pH 3–9) with HPLC monitoring. Use X-ray crystallography to resolve conformational changes in the spirocyclic core. Correlate findings with computational models (e.g., DFT) to identify destabilizing torsional strains .
Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer : Re-examine solvent effects, concentration, and instrument calibration. Compare data with the NIST Chemistry WebBook or authoritative spectral libraries. If contradictions persist, validate purity via elemental analysis or orthogonal techniques (e.g., GC-MS). Report unresolved anomalies in supplementary materials with raw data files to facilitate peer review .
Advanced Research Questions
Q. What mechanistic insights guide the optimization of stereoselective spirocyclic ring formation in this compound synthesis?
- Methodological Answer : Investigate transition states using kinetic isotope effects (KIE) and Hammett plots. Employ chiral auxiliaries or asymmetric catalysts (e.g., organocatalysts) to control stereochemistry. Monitor reaction progress in situ via FTIR or Raman spectroscopy. Compare experimental outcomes with DFT-predicted activation energies to refine mechanistic models .
Q. How can computational chemistry resolve contradictions in the compound’s reactivity predictions versus experimental outcomes?
- Methodological Answer : Perform ab initio calculations (e.g., CCSD(T)) or machine learning-based QSAR models to predict regioselectivity in ring-opening reactions. Validate predictions with kinetic experiments under controlled conditions (e.g., varying nucleophiles). Use statistical tools (e.g., ANOVA) to quantify deviations between theoretical and empirical data, adjusting for solvent and steric effects .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs). Optimize crystallization conditions using Design of Experiments (DoE) to control polymorphism. Conduct accelerated stability studies to identify degradation pathways. Publish detailed protocols for impurity profiling (e.g., LC-HRMS) to standardize quality control .
Data Presentation Guidelines
Critical Analysis and Reproducibility
- Contradiction Resolution : Cross-validate spectral and synthetic data using open-access repositories (e.g., PubChem) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Statistical Rigor : Apply error bars to experimental replicates and report confidence intervals. Use Bland-Altman plots for method comparison studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
